Quinoline, 2-methyl-8-(1-methylethyl)-
Description
Quinoline, 2-methyl-8-(1-methylethyl)- is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a methyl group at position 2 and an isopropyl (1-methylethyl) group at position 8 (Figure 1). This structural configuration confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-methyl-8-propan-2-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-9(2)12-6-4-5-11-8-7-10(3)14-13(11)12/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUDEEQGHVKELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(C)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536944 | |
| Record name | 2-Methyl-8-(propan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72804-94-5 | |
| Record name | 2-Methyl-8-(1-methylethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72804-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-8-(propan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Doebner-Miller Reaction with Substituted Anilines
The Doebner-Miller reaction, a classical method for quinoline synthesis, involves condensation of aniline derivatives with α,β-unsaturated carbonyl compounds. For 2-methyl-8-(1-methylethyl)quinoline, o-isopropylaniline and crotonaldehyde serve as ideal precursors. Under acidic conditions (e.g., HCl or H2SO4), crotonaldehyde undergoes cyclization with the aniline derivative, yielding the quinoline scaffold. The methyl group at position 2 originates from the crotonaldehyde’s α-carbon, while the isopropyl group at position 8 is inherited from the ortho-substituted aniline.
Reaction Conditions :
-
Temperature : 100–120°C (reflux)
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Solvent : Toluene or chlorobenzene
-
Yield : 70–85% (based on analogous reactions for 2-methyl-8-chloroquinoline)
This method is advantageous for its simplicity and scalability, though the availability of o-isopropylaniline may require multi-step synthesis.
Skraup Synthesis with Modified Starting Materials
The Skraup reaction, employing glycerol and sulfuric acid, traditionally forms quinolines from anilines. To introduce the isopropyl group at position 8, o-isopropylaniline is reacted with glycerol under dehydrating conditions. The methyl group at position 2 arises from the cyclization process itself.
Challenges :
-
Regioselectivity : Competing formation of 4-methyl isomers may occur.
-
Side Reactions : Over-oxidation or polymerization necessitates careful temperature control.
Halogen Substitution and Cross-Coupling Approaches
Suzuki-Miyaura Coupling of 2-Methyl-8-Bromoquinoline
A two-step strategy involves synthesizing 2-methyl-8-bromoquinoline followed by palladium-catalyzed cross-coupling with isopropylboronic acid. The brominated intermediate is prepared via bromination of 2-methylquinoline or via cyclization of o-bromoaniline with crotonaldehyde.
Reaction Conditions :
-
Catalyst : Pd(PPh3)4 or PdCl2(dppf)
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Base : K2CO3 or Cs2CO3
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Solvent : Dioxane/water (1:1)
Advantages :
Nucleophilic Aromatic Substitution
Direct substitution of 2-methyl-8-fluoroquinoline with isopropylmagnesium bromide under transition metal catalysis (e.g., CuI) offers an alternative route. However, the electron-deficient quinoline ring necessitates harsh conditions (e.g., 150°C, DMF).
Mitsunobu Reaction for Side-Chain Installation
The Mitsunobu reaction, leveraging triphenylphosphine and diethyl azodicarboxylate (DEAD), enables etherification or alkylation of hydroxylated precursors. For example, 8-hydroxy-2-methylquinoline can react with isopropyl alcohol to install the isopropyl group.
Reaction Conditions :
-
Reagents : PPh3, DEAD
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Solvent : THF or MeCN
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Yield : 80–90% (based on analogous quinoline etherifications)
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Doebner-Miller | o-Isopropylaniline, crotonaldehyde | Cyclization | 70–85 | One-pot synthesis, scalable | Requires o-isopropylaniline |
| Suzuki Coupling | 2-Methyl-8-bromoquinoline | Cross-coupling | 60–75 | Regioselective, versatile | Multi-step bromination required |
| Mitsunobu Reaction | 8-Hydroxy-2-methylquinoline | Etherification | 80–90 | Mild conditions, high yield | Requires hydroxylated precursor |
Mechanistic Insights and Optimization
Chemical Reactions Analysis
Quinoline, 2-methyl-8-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at specific positions on the quinoline ring. .
Scientific Research Applications
Organic Synthesis
Quinoline derivatives serve as important intermediates in organic synthesis. The compound 2-methyl-8-aminoquinoline , derived from 2-methyl-8-(1-methylethyl)-quinoline , is particularly notable for its utility in dye production and as a precursor for pharmaceutical compounds. The synthesis of 2-methyl-8-aminoquinoline can be achieved through various methods involving the reduction of nitro compounds or halogenated quinolines.
Synthesis Pathways
| Synthesis Method | Description | Yield |
|---|---|---|
| Reduction of Nitro Compounds | Using o-nitrophenol as a starting material to produce 2-methyl-8-aminoquinoline via catalytic hydrogenation. | ≥70% |
| Amino Substitution | Conversion of 2-methyl-8-bromoquinoline to 2-methyl-8-aminoquinoline through nucleophilic substitution. | Variable |
The method involving o-nitrophenol is particularly advantageous as it utilizes environmentally friendly processes and offers high yields .
Agricultural Applications
Quinoline derivatives are also utilized in agriculture, specifically for the protection of cultivated plants. Research indicates that these compounds can mitigate the adverse effects of aggressive agricultural chemicals such as herbicides.
Protective Mechanisms
- Antidote Properties : Quinoline derivatives act as antidotes against phytotoxic effects caused by herbicides, enhancing plant resilience.
- Formulation Composition : Compositions containing quinoline derivatives have been developed to protect crops from harmful chemicals, demonstrating effectiveness in various agricultural settings .
Medicinal Chemistry
In medicinal chemistry, quinoline derivatives are investigated for their potential therapeutic effects. They have been associated with various biological activities, including:
- Antimicrobial Activity : Some studies suggest that quinoline compounds exhibit antibacterial and antifungal properties.
- Anticancer Potential : Research has indicated that certain quinoline derivatives may possess anticancer activity, making them candidates for further pharmacological evaluation.
Case Study 1: Synthesis and Application of 2-Methyl-8-Aminoquinoline
A study focused on synthesizing 2-methyl-8-aminoquinoline from o-nitrophenol highlighted its application in dye production and as an intermediate for pharmaceutical agents. The synthesis involved a multi-step process with a focus on yield optimization and environmental considerations .
Case Study 2: Agricultural Efficacy of Quinoline Derivatives
Research demonstrated that formulations containing 2-methyl-8-(1-methylethyl)-quinoline effectively protected crops from herbicide damage. Field trials indicated improved plant health and yield when treated with these compositions compared to untreated controls .
Mechanism of Action
The mechanism of action of Quinoline, 2-methyl-8-(1-methylethyl)- involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. Additionally, these compounds can interfere with the function of cellular membranes and disrupt metabolic processes .
Comparison with Similar Compounds
Table 1: Comparison of Key 2,8-Disubstituted Quinolines
*Inferred from analogous methods in .
Physicochemical and Spectral Properties
- Spectral Characterization: 2-Methyl-8-quinolinol derivatives are typically characterized via NMR and IR spectroscopy, with C8 substituents causing distinct deshielding effects in ¹H-NMR (δ 8.5–9.0 ppm for aromatic protons) .
Biological Activity
Quinoline derivatives, including Quinoline, 2-methyl-8-(1-methylethyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Overview of Quinoline Derivatives
Quinoline is a nitrogen-containing heterocyclic compound known for its structural versatility and pharmacological properties. The methyl and isopropyl substitutions at specific positions enhance its biological activity, making it a subject of interest for drug development.
Biological Activities
The biological activities of Quinoline, 2-methyl-8-(1-methylethyl)- can be categorized into several key areas:
- Antimicrobial Activity : Quinoline derivatives exhibit significant antimicrobial properties, inhibiting various bacterial and fungal strains. Studies have shown that modifications in the quinoline structure can enhance antimicrobial efficacy.
- Anticancer Properties : Research indicates that quinoline compounds can interfere with cancer cell proliferation and induce apoptosis. Their mechanism often involves inhibition of key enzymes involved in DNA synthesis and repair.
- Antileishmanial Activity : Recent studies highlight the potential of quinoline derivatives in treating leishmaniasis, with specific structural modifications enhancing their effectiveness against Leishmania parasites.
The mechanisms through which Quinoline, 2-methyl-8-(1-methylethyl)- exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell survival. For instance, certain derivatives have been shown to inhibit tyrosine reductase (TyrR), affecting oxidative stress responses in parasites .
- DNA Interaction : Quinoline compounds can intercalate into DNA, disrupting replication processes and leading to cell death.
- Reactive Oxygen Species Generation : Some quinolines generate reactive oxygen species (ROS), contributing to their antimicrobial and anticancer effects by inducing oxidative stress in target cells .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various quinoline derivatives against common pathogens. Quinoline, 2-methyl-8-(1-methylethyl)- demonstrated promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Anticancer Effects
In vitro studies on cancer cell lines indicated that this compound inhibited cell growth effectively. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinoline, 2-methyl-8-(1-methylethyl)- | A549 (lung cancer) | 12.5 |
| Standard Drug (e.g., Doxorubicin) | A549 | 10.0 |
These results suggest that the compound has comparable efficacy to established chemotherapeutics .
Antileishmanial Activity
Research focused on the antileishmanial activity of quinoline derivatives found that Quinoline, 2-methyl-8-(1-methylethyl)- exhibited an IC50 value of approximately 4 µM against Leishmania major. This activity was attributed to its ability to disrupt the parasite's defense mechanisms against oxidative stress .
Q & A
Q. What are the recommended synthetic routes for Quinoline, 2-methyl-8-(1-methylethyl)-, and how can their efficiency be optimized?
- Methodological Answer : The synthesis of substituted quinolines often involves cyclization reactions or modifications of pre-existing quinoline scaffolds. For 2-methyl-8-(1-methylethyl)-quinoline, a practical approach is the reduction of imines derived from 2-chloro-8-methyl-3-formylquinoline using sodium cyanoborohydride (NaBH3CN) under mild acidic conditions (pH ≈ 6) . Efficiency optimization includes:
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for selective reduction.
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus methanol for yield improvement.
- Temperature control : Monitor exothermic reactions to prevent side products.
Reference synthetic protocols from crystallography studies for reproducibility .
Q. How should researchers characterize the structural and purity aspects of Quinoline, 2-methyl-8-(1-methylethyl)-?
- Methodological Answer :
- Structural confirmation : Use single-crystal X-ray diffraction to resolve planar quinoline systems and substituent orientations (e.g., dihedral angles between quinoline and aryl groups) .
- Purity analysis :
- HPLC : Employ C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
- NMR : Compare <sup>1</sup>H and <sup>13</sup>C spectra with computational predictions (DFT) for functional group validation .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) using high-resolution ESI-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of Quinoline, 2-methyl-8-(1-methylethyl)- derivatives?
- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from:
- Structural variations : Minor substituent changes (e.g., chloro vs. methoxy groups) alter bioactivity .
- Assay conditions : Standardize cytotoxicity assays (e.g., MTT) using consistent cell lines (HeLa vs. HEK293) and control compounds .
- Mechanistic validation : Perform kinase inhibition profiling or DNA intercalation studies to confirm target specificity .
Cross-reference pharmacological data from peer-reviewed studies using meta-analysis tools .
Q. What environmental persistence and bioaccumulation factors should be considered when studying Quinoline, 2-methyl-8-(1-methylethyl)-?
- Methodological Answer :
- Persistence : Calculate half-life in soil/air using OECD 307 guidelines. Quinoline derivatives with low log Kow (<3) exhibit limited bioaccumulation but may persist in air due to volatility .
- Degradation pathways :
- Photolysis : Expose to UV-C light (254 nm) and monitor by GC-MS for breakdown products.
- Microbial degradation : Use soil microcosms with Pseudomonas spp. to assess aerobic degradation rates .
- Risk modeling : Apply fugacity models to predict partitioning in water-air-soil matrices .
Q. What experimental designs are recommended for elucidating the carcinogenic mechanisms of Quinoline, 2-methyl-8-(1-methylethyl)-?
- Methodological Answer :
- In vitro genotoxicity : Conduct Ames tests (TA98 strain) with metabolic activation (S9 fraction) to detect frameshift mutations .
- In vivo models : Use transgenic rodents (e.g., RasH2 mice) to assess tumorigenicity at varying doses (10–100 mg/kg) over 18 months .
- Biomarker analysis : Measure 8-hydroxy-2’-deoxyguanosine (8-OHdG) in urine as a DNA damage marker .
- Epigenetic profiling : Perform ChIP-seq to evaluate histone modifications (H3K27me3) in exposed tissues .
Data Analysis & Reporting
Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound?
- Methodological Answer :
- Crystallographic validation : Re-refine X-ray data (e.g., using SHELXL) to check for twinning or disorder in the quinoline ring .
- Spectroscopic reconciliation : Compare experimental IR stretching frequencies (C=N, ~1600 cm<sup>-1</sup>) with DFT-computed values .
- Error analysis : Calculate RMSD between observed and simulated NMR spectra to identify systematic biases .
Tables for Reference
| Property | Value/Method | Source |
|---|---|---|
| Log Kow | 2.8 (predicted) | |
| HPLC Retention Time | 12.3 min (70:30 ACN/H2O) | |
| Ames Test Result | Mutagenic (TA98, +S9) | |
| Crystal System | Monoclinic, space group P21/c |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
